molecular formula C18H23FN2O B1164190 N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide

N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide

Cat. No. B1164190
M. Wt: 302.4
InChI Key: ZBWTXQPFLUBXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro CYPPICA is an analytical reference material that is structurally categorized as a synthetic cannabinoid. The structure of highly substituted pyrazoles identified as cannabimimetic designer drugs has been reported. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

Metabolic Analysis and Characterization

A study conducted by Sobolevsky, Prasolov, and Rodchenkov (2015) focused on the in vitro metabolism of N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide, also known as 5F-APICA. This research was pivotal in identifying the metabolic pathways and products formed when this compound is subjected to human liver microsomes (HLMs). The findings indicated that the compound predominantly produces mono-, di-, and trihydroxylated metabolites, as well as N-desalkyl metabolites. Interestingly, the amide bond in this compound demonstrated resistance to metabolic cleavage, highlighting its stability under metabolic conditions (Sobolevsky, Prasolov, & Rodchenkov, 2015).

Analytical and Structural Elucidation

In another research, Qian et al. (2017) contributed significantly to the understanding of similar compounds by providing detailed analytical properties and structural elucidation. This study, though not directly focusing on N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide, provides a framework for analyzing and characterizing similar synthetic cannabinoids, which is crucial for understanding their chemical properties and potential applications (Qian, Jia, Li, Hua, & Liu, 2017).

Anticancer and Antimicrobial Properties

Gokhale, Dalimba, and Kumsi (2017) explored the synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with a focus on their potential anticancer and antimicrobial activities. Although this research does not directly investigate N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide, it opens avenues for exploring similar indole derivatives for potential therapeutic applications in oncology and infectious diseases (Gokhale, Dalimba, & Kumsi, 2017).

Metabolic Stability and Clearance

The metabolic stability and clearance pathways of similar synthetic cannabinoids have been studied by Gandhi et al. (2015). Their research on STS-135, a compound structurally related to N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide, provides insights into the metabolic processes, including pathways like mono-, di-, or trihydroxylation and oxidative defluorination, which could be relevant for understanding the metabolism of N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (Gandhi, Wohlfarth, Zhu, Pang, Castaneto, Scheidweiler, & Huestis, 2015).

properties

Product Name

N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide

Molecular Formula

C18H23FN2O

Molecular Weight

302.4

IUPAC Name

N-(cyclopropylmethyl)-1-(5-fluoropentyl)indole-3-carboxamide

InChI

InChI=1S/C18H23FN2O/c19-10-4-1-5-11-21-13-16(15-6-2-3-7-17(15)21)18(22)20-12-14-8-9-14/h2-3,6-7,13-14H,1,4-5,8-12H2,(H,20,22)

InChI Key

ZBWTXQPFLUBXFN-UHFFFAOYSA-N

SMILES

C1CC1CNC(=O)C2=CN(C3=CC=CC=C32)CCCCCF

synonyms

5-fluoro AMP; 5-fluoro AMP Indole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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